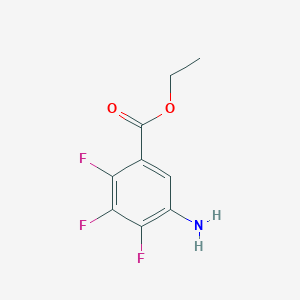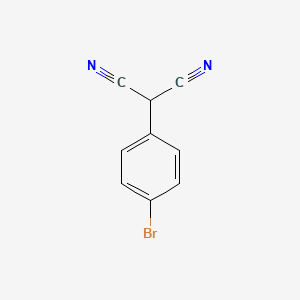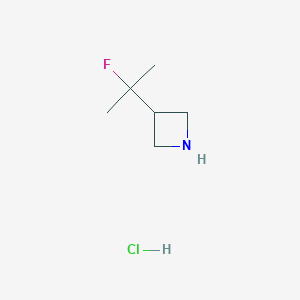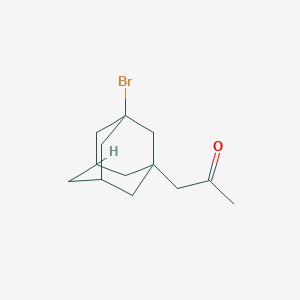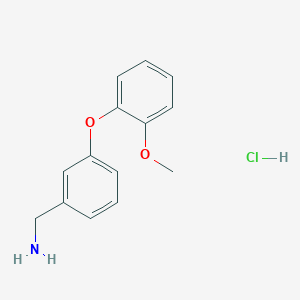
cis-2-(Difluoromethyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-2-(Difluoromethyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 1932394-12-1 . It has a molecular weight of 136.1 and its IUPAC name is (1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “cis-2-(Difluoromethyl)cyclopropanecarboxylic acid” is 1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3+/m0/s1 . This indicates that the molecule consists of a cyclopropane ring with a carboxylic acid group and a difluoromethyl group attached.Physical And Chemical Properties Analysis
“Cis-2-(Difluoromethyl)cyclopropanecarboxylic acid” appears as a white to yellow solid . and should be stored at 0-8 °C .Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
A study by Chernykh et al. (2020) synthesized a series of cyclopropanecarboxylic acids, including cis-2-(Difluoromethyl)cyclopropanecarboxylic acid, to evaluate their acidity and lipophilicity. They analyzed the influence of fluoroalkyl substituents on these properties, providing insights into the physicochemical characteristics of these compounds (Chernykh et al., 2020).
Application in Analytical Chemistry
Klimowska and Wielgomas (2018) developed an analytical method using microextraction by packed sorbent and gas chromatography-mass spectrometry for determining pyrethroid metabolites, including cis-2-(Difluoromethyl)cyclopropanecarboxylic acid, in human urine. This method emphasizes the utility of cis-2-(Difluoromethyl)cyclopropanecarboxylic acid in the field of analytical chemistry (Klimowska & Wielgomas, 2018).
Reactions and Chemical Synthesis
Casey and Strotman (2005) explored the reactivity of cis-2-alken-4-yn-1-ones, closely related to cis-2-(Difluoromethyl)cyclopropanecarboxylic acid, in forming furan compounds. Their research contributes to the understanding of the chemical behavior and synthetic applications of these cyclopropane derivatives (Casey & Strotman, 2005).
Polymer Synthesis
Vretik and Ritter (2006) investigated the synthesis and characterization of polymethacrylate with a cyclopropane ring as a side group. This research highlights the application of cyclopropanecarboxylic acids, such as cis-2-(Difluoromethyl)cyclopropanecarboxylic acid, in polymer chemistry (Vretik & Ritter, 2006).
Plant Growth Regulators
Research by Veldstra and Van der Westeringh (2010) on 2-phenyl-cyclopropane-1-carboxylic acids, related to cis-2-(Difluoromethyl)cyclopropanecarboxylic acid, investigated their effect on plant growth, demonstrating potential applications in agriculture (Veldstra & Van der Westeringh, 2010).
Safety And Hazards
The safety information for “cis-2-(Difluoromethyl)cyclopropanecarboxylic acid” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
(1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYFAYLGMEWCD-STHAYSLISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

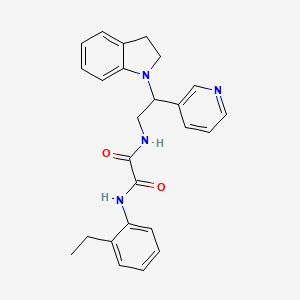

![4-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2684443.png)

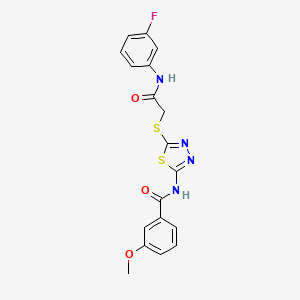
![N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684447.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)
![2-(allylsulfanyl)-N-cyclopropyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2684449.png)
